molecular formula C14H19N5 B6437264 4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2549047-94-9

4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6437264
CAS No.: 2549047-94-9
M. Wt: 257.33 g/mol
InChI Key: LWBWAOQPMCSMDD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an azetidine ring linked to a pyrazole moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

    Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Pyrazole Attachment: The final step involves the attachment of the pyrazole ring through nucleophilic substitution reactions, where the azetidine ring is reacted with a pyrazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This

Properties

IUPAC Name

4,6-dimethyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-10-5-15-19(6-10)9-13-7-18(8-13)14-16-11(2)4-12(3)17-14/h4-6,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBWAOQPMCSMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)CN3C=C(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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